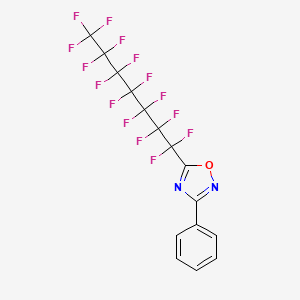
N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide is an organosulfur compound that features a sulfonamide group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both sulfonyl and hydrazide functional groups makes it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide typically involves the reaction of 4-propan-2-ylsulfonylbenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond.
Industrial Production Methods
On an industrial scale, the production of N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, reducing waste and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the hydrazide group can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide is unique due to the presence of both sulfonyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
20884-85-9 |
|---|---|
Formule moléculaire |
C13H20N2O3S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C13H20N2O3S/c1-9(2)14-15-13(16)11-5-7-12(8-6-11)19(17,18)10(3)4/h5-10,14H,1-4H3,(H,15,16) |
Clé InChI |
ARWUABXTKCXHSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



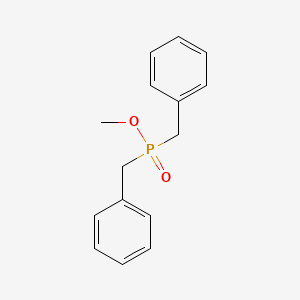
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)




![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
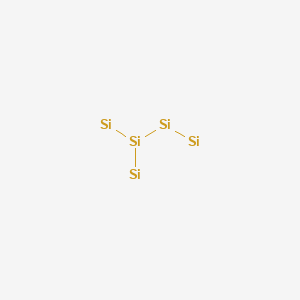
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
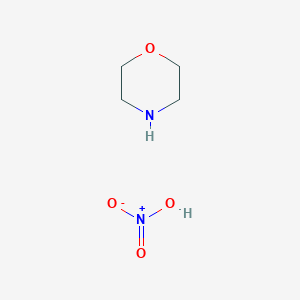
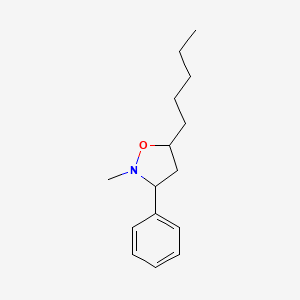
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
